![molecular formula C17H15NO3 B7465108 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole, also known as DMBO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives and has a unique chemical structure that makes it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole can alter gene expression patterns in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole can inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies in mice have shown that 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole can inhibit tumor growth and prolong survival. 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole has several advantages for laboratory experiments, including its low toxicity and high solubility in organic solvents. However, 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole is relatively unstable and can degrade over time, making it difficult to work with. 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole also has limited water solubility, which can make it challenging to study its effects in aqueous environments.
将来の方向性
There are several future directions for research on 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole. One area of interest is the development of 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole-based fluorescent probes for bioimaging. These probes could be used to visualize cancer cells and monitor their response to therapy. Another area of interest is the development of 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole-based materials for OLEDs. These materials could be used to create more efficient and environmentally friendly displays. Finally, further research is needed to fully understand the mechanism of action of 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole and its potential applications in cancer therapy and other fields.
合成法
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole can be synthesized through a multistep process that involves the reaction of 2-aminophenol with 2,3-dimethoxybenzaldehyde to form 2-(2,3-dimethoxyphenyl)benzoxazole. This intermediate product is then treated with ethyl bromoacetate and potassium carbonate to obtain 2-(2,3-dimethoxyphenyl)-2-oxoethyl-2-benzoxazole carboxylate. Finally, this compound is subjected to a Knoevenagel condensation reaction with malonic acid to yield 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole.
科学的研究の応用
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole has been investigated for its anti-cancer properties. Studies have shown that 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole has also been studied for its potential use as a fluorescent probe in bioimaging and as a material for organic light-emitting diodes (OLEDs) due to its unique optical properties.
特性
IUPAC Name |
2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-19-15-9-5-6-12(17(15)20-2)10-11-16-18-13-7-3-4-8-14(13)21-16/h3-11H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUIJTJJHIIJAK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

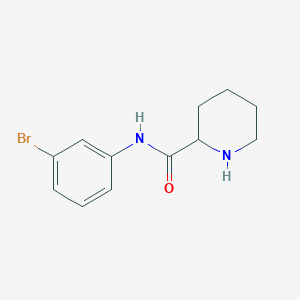
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)
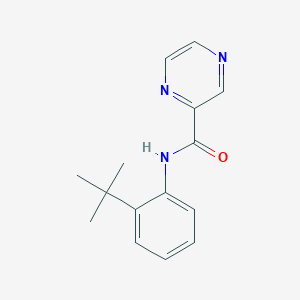
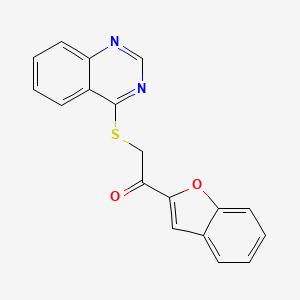
![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
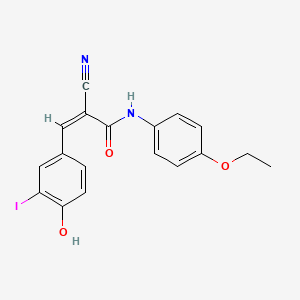
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
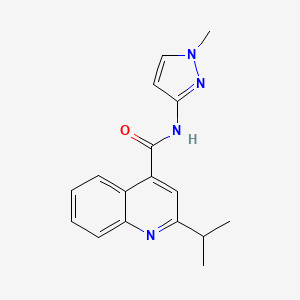
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)

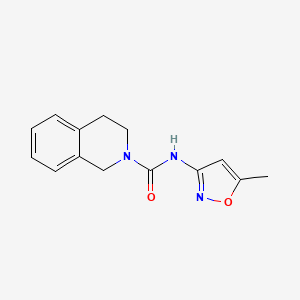
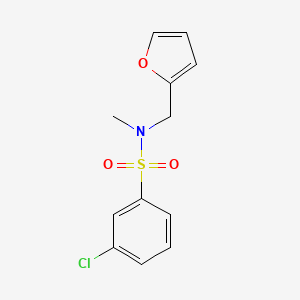
![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)